4,5,6-Trihydroxy-3-methylphthalide
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Overview
Description
4,5,6-Trihydroxy-3-methylphthalide is a chemical compound belonging to the phthalide family. Phthalides are a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . This compound is known for its bioactive properties, including antioxidant and nematicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trihydroxy-3-methylphthalide can be achieved through various chemical reactions. One common method involves the bioassay-guided fractionation of metabolites from fungi such as Cephalosporium sp. AL031 . The compound can also be synthesized using the Alder–Rickert reaction between diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, followed by further chemical transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trihydroxy-3-methylphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Addition and Elimination: These reactions often involve the use of acids or bases as catalysts.
Cycloaddition: This reaction can be facilitated by using dienes and dienophiles under thermal or photochemical conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactive properties, such as increased antioxidant or nematicidal activities .
Scientific Research Applications
4,5,6-Trihydroxy-3-methylphthalide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 4,5,6-trihydroxy-3-methylphthalide involves its interaction with cellular proteins and nucleic acids. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . It also exhibits nematicidal activity by disrupting the cellular processes of nematodes, leading to their mortality .
Comparison with Similar Compounds
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
Comparison: 4,5,6-Trihydroxy-3-methylphthalide is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactive properties. Compared to similar compounds, it has shown moderate nematicidal activity and significant antioxidant activity . Its unique structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4,5,6-trihydroxy-3-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O5/c1-3-6-4(9(13)14-3)2-5(10)7(11)8(6)12/h2-3,10-12H,1H3 |
InChI Key |
AGUVVAYMPQDJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Origin of Product |
United States |
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